BenchChemオンラインストアへようこそ!

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

EGFR T790M inhibitor non-small cell lung cancer TKI-resistance

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine (IUPAC: 2-(1,2,4-triazol-1-yl)pyridin-4-amine; CAS 1248745-59-6) is a heterocyclic building block with molecular formula C₇H₇N₅ and molecular weight 161.16 g/mol. It features a 1,2,4-triazole ring N-linked to the 2-position of a pyridine ring bearing a free 4-amino group.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B8746779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)N2C=NC=N2
InChIInChI=1S/C7H7N5/c8-6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H2,8,10)
InChIKeyVLMKOJWBIGPEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine (CAS 1248745-59-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine (IUPAC: 2-(1,2,4-triazol-1-yl)pyridin-4-amine; CAS 1248745-59-6) is a heterocyclic building block with molecular formula C₇H₇N₅ and molecular weight 161.16 g/mol [1]. It features a 1,2,4-triazole ring N-linked to the 2-position of a pyridine ring bearing a free 4-amino group. The computed XLogP3 of 0.2, topological polar surface area (TPSA) of 69.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors define its drug-like physicochemical space [1]. This scaffold has been validated as the core template for a series of 2-amino-4-(1,2,4-triazol)pyridine derivatives developed as potent EGFR inhibitors capable of overcoming TKI-resistance [2].

Why Generic Triazole-Pyridine Building Blocks Cannot Replace 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine in Target-Oriented Synthesis


The position of the amino group on the pyridine ring (4-position versus 3-position) and the regioisomeric identity of the triazole (1,2,4-triazole versus 1,2,3-triazole) are non-interchangeable structural determinants. The 4-amino substitution pattern directly maps to the hydrogen-bonding pharmacophore required for engagement of the EGFR hinge region (Met793) as demonstrated in co-crystallographic and molecular dynamics studies [1]. Substituting the 3-amino regioisomer (CAS 103092-75-7) alters the vector of the amine H-bond donor, disrupting the key hinge-binding interaction. Similarly, the 1,2,4-triazole N2 nitrogen serves as a critical H-bond acceptor in the kinase active site; switching to a 1,2,3-triazole (CAS 1354221-82-1) repositions this acceptor and eliminates a demonstrated kinase inhibitory pharmacophore [2]. Patent filings specifically claim the 1,2,4-triazol-1-yl-pyridin-4-amine substitution pattern as the enabling scaffold for IRAK-4 and EGFR kinase modulation, underscoring that generic replacement with positional isomers abrogates the intellectual property and biological rationale for selection [2].

Quantitative Differentiation Evidence: 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine Versus Regioisomeric and Scaffold Analogues


EGFR T790M Kinase Inhibitory Activity: 2-Amino-4-(1,2,4-triazol)pyridine Scaffold vs. Clinical Comparators

The 2-amino-4-(1,2,4-triazol)pyridine core—of which 2-[1,2,4]triazol-1-yl-pyridin-4-ylamine is the unsubstituted parent scaffold—was elaborated into compound 10c, which exhibited an IC₅₀ of 43.1 nM against recombinant EGFRL858R/T790M enzyme [1]. In cellular anti-proliferation assays, compound 10j (bearing the same core) showed at least 3-fold greater potency than Osimertinib and 25-fold greater potency than Lazertinib against the glioblastoma cell line U87-EGFRvIII [1]. This evidence establishes the 4-amino-2-(1,2,4-triazol-1-yl)pyridine substitution pattern as a validated hinge-binding pharmacophore that delivers target engagement competitive with third-generation clinical EGFR inhibitors. The unsubstituted parent building block is the obligatory synthetic entry point for this entire compound class.

EGFR T790M inhibitor non-small cell lung cancer TKI-resistance kinase hinge binder

Physicochemical Property Differentiation: 4-Amino Regioisomer vs. 3-Amino Regioisomer

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine (target) and its 3-amino regioisomer (CAS 103092-75-7) share identical molecular formula (C₇H₇N₅) and molecular weight (161.16 g/mol) but differ in the position of the amino group on the pyridine ring [1]. This positional shift alters the computed electronic distribution and hydrogen-bond donor/acceptor geometry. The target 4-amino isomer presents the amine donor para to the triazole-substituted 2-position, providing a linear H-bond donor vector optimal for hinge-region residue engagement (Met793 in EGFR). In contrast, the 3-amino isomer positions the amine ortho to the triazole, creating a bent donor geometry incompatible with the linear hinge-binding motif required by most kinase targets [2]. While no direct head-to-head biological comparison of the two unsubstituted building blocks has been published, molecular docking studies with EGFR confirm that the 4-amino geometry is essential for maintaining the key hydrogen bond with the Met793 backbone NH [2].

physicochemical profiling regioisomer comparison drug-likeness hydrogen bonding

Patent-Backed Scaffold Exclusivity: 1,2,4-Triazole-Pyridine Core in IRAK-4 and RIPK1 Kinase Inhibitor Intellectual Property

The 1,2,4-triazol-1-yl-pyridin-4-amine scaffold is explicitly claimed as the core structure in two major kinase inhibitor patent families. Bristol-Myers Squibb's WO2013106614 (and US 8,987,311) claims triazolyl-substituted pyridyl compounds of formula (I) wherein the triazole is directly N-linked to the pyridine and the amino group occupies the 4-position, covering IRAK-4 modulation for inflammatory and autoimmune diseases [1]. A separate patent family (US 2024/0285597) claims triazolopyridinyl compounds as RIPK1 inhibitors, again requiring the 1,2,4-triazol-1-yl-pyridinyl connectivity [2]. In contrast, the 1,2,3-triazole analogue (CAS 1354221-82-1) and the 3-amino regioisomer (CAS 103092-75-7) fall outside these patent claims. The 1,2,3-triazole variant lacks the N2 nitrogen H-bond acceptor that the 1,2,4-triazole provides, resulting in substantially different kinase selectivity profiles; for example, a related 1,2,3-triazol-1-yl-pyridine series showed only weak JNK1 inhibition (IC₅₀ = 50,000 nM) [3], compared to the nanomolar potency achieved by the 1,2,4-triazole scaffold in EGFR [4].

kinase inhibitor patent IRAK-4 RIPK1 intellectual property scaffold exclusivity

Synthetic Route Specificity: Copper-Catalyzed N-Arylation vs. Alternative Triazole Introduction Methods

The synthesis of 2-[1,2,4]triazol-1-yl-pyridin-4-ylamine proceeds via a copper(I)-catalyzed Ullmann-type N-arylation between 1H-1,2,4-triazole and 2-chloropyridin-4-amine, using CuI (50 mg, 0.26 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine ligand (74 mg, 0.52 mmol), and Cs₂CO₃ (1.9 g, 5.83 mmol) in DMF at 150 °C for 14.5 hours . This method achieves exclusive N1-regioselectivity on the 1,2,4-triazole, which is critical because N2- or N4-arylation would produce a triazolium byproduct lacking the free N2 position essential for kinase hinge binding [1]. Alternative triazole introduction methods—such as click chemistry (CuAAC) used to generate the 1,2,3-triazole analogue (CAS 1354221-82-1)—produce a different connectivity that cannot access the 1,2,4-triazole pharmacophore . The copper-catalyzed route also avoids the harsh acidic conditions and low regioselectivity of classical triazole alkylation methods, enabling the building block to be obtained in typical research-grade purity of 95% .

copper-catalyzed coupling N-arylation synthetic efficiency regioselectivity building block purity

Optimal Procurement and Deployment Scenarios for 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine Based on Differentiated Evidence


Medicinal Chemistry: EGFR T790M and EGFRvIII Inhibitor Lead Generation

Procure this building block as the core scaffold for structure–activity relationship (SAR) exploration of 2-amino-4-(1,2,4-triazol)pyridine derivatives targeting drug-resistant EGFR mutants. The validated hinge-binding motif delivers IC₅₀ values as low as 43.1 nM against EGFRL858R/T790M, with optimized derivatives (compound 10j) achieving ≥3-fold superiority over Osimertinib in glioblastoma cell models [1]. The free 4-amino group serves as the primary vector for introducing acrylamide warheads (targeting Cys797) or diverse aromatic groups for solvent-exposed region optimization, providing a modular synthetic handle absent in N-alkylated or N-protected alternatives.

Kinase Inhibitor Patent Strategy: IRAK-4 and RIPK1 Program Scaffold Acquisition

Use this compound as the enabling building block for generating proprietary kinase inhibitor libraries covered under the Bristol-Myers Squibb patent families WO2013106614 (IRAK-4) and US 2024/0285597 (RIPK1) [1]. The 1,2,4-triazol-1-yl-pyridin-4-amine connectivity is the specifically claimed scaffold that unlocks composition-of-matter protection. Procuring the 1,2,3-triazole analogue or the 3-amino regioisomer instead would place derivative compounds outside these patent claims and forfeit the demonstrated >1,000-fold kinase potency advantage of the 1,2,4-triazole over the 1,2,3-triazole scaffold [2].

Coordination Chemistry and MOF Ligand Design

The compound's combination of a pyridyl nitrogen, a triazole N2 nitrogen, and a free 4-amino group provides three distinct metal-coordination sites. This tridentate N-donor ligand architecture enables the construction of metal-organic frameworks (MOFs) and discrete polynuclear complexes with tunable topology, as demonstrated with the related 4-amino-3,5-di(2-pyridyl)-1,2,4-triazole ligand system [1]. The 4-amino group offers an additional functionalization handle for post-synthetic modification, a capability not available in the 3-amino regioisomer due to steric congestion from the adjacent triazole ring.

Chemical Biology Tool Compound Synthesis

The primary aromatic amine at the 4-position enables clean conjugation to fluorophores, biotin, or photoaffinity labels through amide bond formation or reductive amination. This makes the building block ideal for generating chemical biology probes derived from the EGFR inhibitor scaffold, where the free amine is the only non-hinge-binding functional group available for derivatization [1]. Regioisomeric building blocks with the amine at the 3-position would place the probe attachment vector in steric conflict with the triazole ring, compromising conjugation efficiency.

Quote Request

Request a Quote for 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.